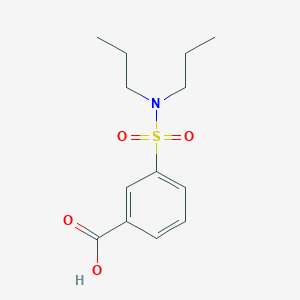

3-(dipropylsulfamoyl)benzoic Acid

Descripción

3-(Dipropylsulfamoyl)benzoic acid is a benzoic acid derivative substituted with a dipropylsulfamoyl group at the 3-position. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from positional isomers (e.g., 4-substituted analogs) and other benzoic acid derivatives. The compound is primarily investigated for its interactions with anion transporters and ion channels, though its applications in drug development remain exploratory .

Propiedades

IUPAC Name |

3-(dipropylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNTKLYLWGFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-(dipropylsulfamoyl)benzoic acid involves large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of eco-friendly methods, such as cocrystallization, has also been explored to enhance the solubility and dissolution rate of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

3-(Dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 3-(dipropylsulfamoyl)benzoic acid involves the inhibition of the tubular reabsorption of urate in the kidneys. This leads to increased urinary excretion of uric acid and a decrease in serum urate levels . The compound also acts as an inhibitor of the Multidrug Resistance Protein 1 (MRP1) transporter and affects the function of bitter taste receptors through an allosteric mechanism .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomer: 4-(Dipropylsulfamoyl)benzoic Acid (Probenecid)

- Structural Difference : The sulfamoyl group is at the 4-position instead of the 3-position.

- Biological Activity: Probenecid is a non-selective anion transport inhibitor, widely used to block organic anion transporters (e.g., in cell studies to prevent Ca²⁺ indicator extrusion) .

Substituent Variations

- 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic Acid (CAS 793690-06-9):

- 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic Acid (CAS 1307060-05-4):

Pharmacological and Functional Comparisons

Anion Transport Inhibition

- Probenecid (4-substituted) : Inhibits cAMP/cGMP secretion in epithelial and fibroblast cells by blocking anion transporters. It also indirectly suppresses soluble guanylate cyclase activity .

- Functional differences due to 3-substitution require further validation .

TRP Channel Modulation

- 3-Substituted Analogs : High-throughput screening identified 3-substituted sulfamoyl benzoates (e.g., SF-21, SF-41) as potent TRPML3 activators, with ≥1.5-fold calcium response increases. Probenecid (4-substituted) was inactive, emphasizing the 3-position’s role in channel activation .

Physicochemical Properties

Solubility and Extraction

- Benzoic acid derivatives with sulfamoyl groups exhibit distinct extraction behaviors. For example:

- Benzoic Acid : Rapid extraction (98% in <5 minutes) due to high distribution coefficients in emulsion liquid membranes .

- Sulfamoyl Derivatives : Increased polarity from sulfamoyl groups may reduce membrane permeability compared to unsubstituted benzoic acid, though experimental data for 3-(dipropylsulfamoyl)benzoic acid is lacking .

Molecular Properties

| Compound | Molecular Weight (g/mol) | Substituent Position | Key Functional Group |

|---|---|---|---|

| 3-(Dipropylsulfamoyl)benzoic acid | 285.37 | 3-position | Sulfamoyl |

| Probenecid | 285.37 | 4-position | Sulfamoyl |

| 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid | 395.47 | 3-position | Sulfamoyl (bulky aryl) |

| Caffeic Acid | 180.16 | 3,4-dihydroxy | Phenolic, acrylic acid |

Actividad Biológica

3-(Dipropylsulfamoyl)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a dipropylsulfamoyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of 3-(dipropylsulfamoyl)benzoic acid can be represented as follows:

This structure highlights the functional groups that are essential for its biological interactions.

The biological activity of 3-(dipropylsulfamoyl)benzoic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exhibiting antimicrobial properties. Additionally, the compound may modulate other pathways involved in inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that 3-(dipropylsulfamoyl)benzoic acid exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. In animal studies, administration of 3-(dipropylsulfamoyl)benzoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of 3-(dipropylsulfamoyl)benzoic acid highlighted its potential as an alternative treatment for infections resistant to conventional antibiotics. The study involved testing the compound against clinical isolates and comparing its efficacy with standard antibiotics.

- Case Study on Inflammatory Disease Models : In a controlled experiment involving mice with induced inflammation, treatment with the compound significantly reduced swelling and pain compared to control groups. Histopathological analysis revealed lower infiltration of immune cells in treated animals.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of 3-(dipropylsulfamoyl)benzoic acid. Studies indicate that the compound is well-absorbed when administered orally and exhibits a favorable half-life, making it suitable for therapeutic use.

Safety Profile

Toxicological assessments have shown that at therapeutic doses, 3-(dipropylsulfamoyl)benzoic acid has a low incidence of adverse effects. However, further studies are needed to fully understand its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.